molecular formula C10H10FNO2 B13968598 Methyl 6-cyclopropyl-5-fluoronicotinate

Methyl 6-cyclopropyl-5-fluoronicotinate

Cat. No.: B13968598
M. Wt: 195.19 g/mol
InChI Key: LWRSPWAEEJJIJR-UHFFFAOYSA-N
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Description

Methyl 6-cyclopropyl-5-fluoronicotinate is a fluorinated nicotinic acid derivative with a cyclopropyl substituent at the 6-position of the pyridine ring. This compound is of interest in agrochemical and pharmaceutical research due to its structural features, which combine fluorine’s electronegativity and the cyclopropyl group’s steric and electronic effects.

Properties

Molecular Formula

C10H10FNO2

Molecular Weight

195.19 g/mol

IUPAC Name

methyl 6-cyclopropyl-5-fluoropyridine-3-carboxylate

InChI

InChI=1S/C10H10FNO2/c1-14-10(13)7-4-8(11)9(12-5-7)6-2-3-6/h4-6H,2-3H2,1H3

InChI Key

LWRSPWAEEJJIJR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(N=C1)C2CC2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-cyclopropyl-5-fluoropyridine-3-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-fluoronicotinic acid and cyclopropylamine.

    Cyclopropylation: The cyclopropyl group is introduced to the pyridine ring through a cyclopropylation reaction. This can be achieved using cyclopropylamine and a suitable catalyst under controlled conditions.

    Esterification: The carboxylic acid group is then esterified using methanol and an acid catalyst to form the methyl ester.

Industrial Production Methods

In an industrial setting, the production of methyl 6-cyclopropyl-5-fluoropyridine-3-carboxylate may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:

    Catalytic Hydrogenation: To introduce the cyclopropyl group.

    Esterification: Using methanol and an acid catalyst in a continuous flow reactor.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-cyclopropyl-5-fluoropyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Methyl 6-cyclopropyl-5-fluoropyridine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of methyl 6-cyclopropyl-5-fluoropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and cyclopropyl group can influence its binding affinity and reactivity. The compound may act by:

    Inhibiting Enzymes: Binding to active sites of enzymes and inhibiting their activity.

    Modulating Receptors: Interacting with cellular receptors and altering signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s closest structural analogs include derivatives of nicotinic acid esters with variations in substituents (e.g., halogens, hydroxyl, methoxy, or cyclopropyl groups). Below is a detailed comparison based on available evidence:

Key Structural and Functional Differences

Compound Name Substituents (Position) Key Properties/Applications Similarity Score*
Methyl 5-cyclopropyl-2-methoxynicotinate 5-cyclopropyl, 2-methoxy Intermediate in agrochemical synthesis 0.83
Methyl 5-fluoro-2,6-dihydroxynicotinate 5-fluoro, 2,6-dihydroxy Potential metabolite or bioactive compound 0.80
Methyl 6-chloronicotinate 6-chloro Used in pesticide residue analysis (e.g., Acetamiprid)
2,6-Dimethoxyisonicotinic acid 2,6-dimethoxy Synthetic intermediate for heterocycles 0.86

*Similarity scores derived from structural and functional alignment algorithms (e.g., Tanimoto coefficients) .

Critical Analysis of Substituent Effects

Fluorine vs. Chlorine :

  • The 5-fluoro group in Methyl 6-cyclopropyl-5-fluoronicotinate enhances metabolic stability compared to chlorine analogs like Methyl 6-chloronicotinate, which is more reactive in nucleophilic substitution reactions .
  • Fluorine’s electronegativity may improve binding affinity in target enzymes, a feature leveraged in pesticide design .

Cyclopropyl vs. Methoxy or hydroxyl analogs (e.g., 2,6-Dimethoxyisonicotinic acid) are more polar, increasing solubility but limiting membrane permeability in biological systems .

Synthetic Utility :

  • Methyl 6-chloronicotinate is a precursor for Acetamiprid metabolite analysis, whereas this compound’s cyclopropyl group may require specialized synthetic routes (e.g., transition-metal-catalyzed cross-coupling) .

Physicochemical Properties

While direct data for this compound are sparse, its analogs suggest:

  • LogP : Estimated >2 (due to fluorine and cyclopropyl groups), indicating moderate lipophilicity.
  • Stability : Fluorine substitution likely enhances resistance to oxidative degradation compared to hydroxylated analogs .

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